2-Hydroxyxanthone
Overview
Description
Synthesis Analysis
The synthesis of hydroxyxanthones, including 2-Hydroxyxanthone, has been achieved in 11.15–33.42% yield from 2,6-dihydroxybenzoic acid as the starting material . The chemical structures of prepared hydroxyxanthones have been elucidated using spectroscopic techniques .Molecular Structure Analysis
2-Hydroxyxanthone has a molecular formula of C13H8O3 . Its structure has been studied using computational research focused on the energetic and structural properties of four isomers monohydroxyxanthone .Physical And Chemical Properties Analysis
2-Hydroxyxanthone has a density of 1.4±0.1 g/cm3, a boiling point of 411.2±24.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . Its molar refractivity is 57.4±0.3 cm3 .Scientific Research Applications
2-Hydroxyxanthone is a type of xanthone, a class of compounds that are known for their biological activities. Xanthones are often studied in the field of medicinal chemistry due to their potential therapeutic effects . Here are some areas where 2-Hydroxyxanthone has been studied:
- Anticonvulsant Properties : 2-Hydroxyxanthone has been synthesized and evaluated for its anticonvulsant properties in certain tests .
- Biosynthesis and Trafficking in Plants, Fungi, and Lichens : Xanthone biosynthesis in plants involves several pathways, and 2-Hydroxyxanthone plays a role in these processes .
- In Vitro Assays : 2-Hydroxyxanthone has been used in in vitro assays, particularly in antioxidant and anticancer studies .
- Synthesis of Xanthones and Azaxanthones : 2-Hydroxyxanthone is used in the synthesis of xanthones and azaxanthones, which are compounds with potential biological activities .
- Anti-Cancer Activities : 2-Hydroxyxanthone has been evaluated for its potential anti-cancer activities .
- Anti-Alzheimer Activities : Some studies have suggested that xanthones, including 2-Hydroxyxanthone, may have anti-Alzheimer activities .
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Synthetic Approaches to Biologically Active Xanthones : 2-Hydroxyxanthone is used in various synthetic strategies towards xanthone derivatives, which show promising biological activities . For instance, Waszkielewicz et al. synthesized a series of new xanthone derivatives using 2-hydroxyxanthone obtained from Ullmann’s condensation .
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Anticancer Activity : Xanthone derivatives, including 2-Hydroxyxanthone, are known to have anticancer activities against several cancer cell lines . The anticancer activity of xanthones is produced by caspase activation, RNA binding, DNA cross-linking, as well as P-gp, kinase, aromatase, and topoisomerase inhibition .
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Heterocyclic Compound Synthesis : Xanthone is a heterocyclic compound with a dibenzo-γ-pyrone framework. 2-Hydroxyxanthone, as part of this class, is used in the synthesis of other heterocyclic compounds .
- α-Glucosidase Inhibition : Xanthone derivatives, including 2-Hydroxyxanthone, have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism .
- Anti-Inflammatory Activities : Xanthones, such as 2-Hydroxyxanthone, have been studied for their potential anti-inflammatory activities .
- Use in Drug Discovery : Xanthones, including 2-Hydroxyxanthone, are considered “privileged structures” in drug discovery due to their wide range of biological activities. They are used in the development of new drugs, particularly anticancer drugs .
- Synthesis of Azaxanthones : 2-Hydroxyxanthone is used in the synthesis of azaxanthones, which are nitrogen-containing xanthones. Azaxanthones are also known to have various biological activities .
Safety And Hazards
Future Directions
Xanthones, including 2-Hydroxyxanthone, show promising biological activities . Therefore, the isolation of xanthone natural products and the synthesis of new xanthones have both received extensive effort . Future research may focus on developing new synthetic strategies towards xanthone derivatives .
properties
IUPAC Name |
2-hydroxyxanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSACHQJPCNOREV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172676 | |
Record name | 9H-Xanthen-9-one, 2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Hydroxyxanthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032997 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Hydroxyxanthone | |
CAS RN |
1915-98-6 | |
Record name | 2-Hydroxyxanthone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1915-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Xanthen-9-one, 2-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001915986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Xanthen-9-one, 2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxyxanthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032997 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
241 - 241.5 °C | |
Record name | 2-Hydroxyxanthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032997 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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